An In-depth Technical Guide to the Chemical Properties of 2,4-Dihydroxy-5-isopropylbenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 2,4-Dihydroxy-5-isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxy-5-isopropylbenzoic acid is a phenolic acid derivative with significant potential in various scientific domains, particularly in drug discovery and development. Its structural features, combining a dihydroxybenzoic acid core with an isopropyl substituent, give rise to a unique profile of chemical and biological activities. This technical guide provides a comprehensive overview of the core chemical properties of 2,4-Dihydroxy-5-isopropylbenzoic acid, detailed experimental protocols, and insights into its biological relevance, specifically its role as a precursor in the synthesis of Heat Shock Protein 90 (HSP90) inhibitors and its inherent antimicrobial properties.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2,4-Dihydroxy-5-isopropylbenzoic acid is presented below. These properties are fundamental for its application in experimental research and as a building block in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | 2,4-dihydroxy-5-isopropylbenzoic acid | [1] |
| Synonyms | 5-Isopropyl-β-resorcylic acid | N/A |
| CAS Registry Number | 1184181-48-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₄ | [1][2][3] |
| Molecular Weight | 196.20 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not available | N/A |
| Boiling Point (Predicted) | 395.2 ± 27.0 °C | [2] |
| pKa (Predicted) | 3.48 ± 0.10 | [2] |
| Solubility | No specific data available for 2,4-Dihydroxy-5-isopropylbenzoic acid. The parent compound, 2,4-Dihydroxybenzoic acid, is soluble in hot water, ethanol, and ether.[4] Phenolic acids are generally more soluble in organic solvents like ethanol and DMSO than in water.[5][6] | N/A |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2,4-Dihydroxy-5-isopropylbenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CD₃OD): δ 7.68 (s, 1H), 6.35 (s, 1H), 3.25-3.22 (m, 1H), 1.27 (d, J = 4.0 Hz, 6H).[2]
-
¹³C NMR (100 MHz, CD₃OD): δ 173.8, 163.3, 163.1, 129.2, 128.7, 105.4, 103.1, 27.7, 23.2.[2]
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Detailed experimental mass spectrometry data for 2,4-Dihydroxy-5-isopropylbenzoic acid is not widely published. The mass spectrum of its parent compound, 2,4-dihydroxybenzoic acid, has been documented.[10][11][12]
Experimental Protocols
Synthesis of 2,4-Dihydroxy-5-isopropylbenzoic Acid
A common method for the synthesis of 2,4-dihydroxybenzoic acid derivatives is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.[13] A specific protocol for the preparation of 2,4-dihydroxybenzoic acid from resorcinol using a mixture of potassium and sodium bicarbonate in a carbon dioxide atmosphere has been described.[14]
A detailed experimental protocol for the synthesis of 2,4-Dihydroxy-5-isopropylbenzoic acid from its methyl ester is provided below.[2]
Materials:
-
Methyl 2,4-dihydroxy-5-isopropylbenzoate
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
6N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon gas
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine methyl 2,4-dihydroxy-5-isopropylbenzoate (0.24 g, 0.97 mmol) and lithium hydroxide (1 g).
-
Add a solvent mixture of methanol (10 mL) and water (10 mL).
-
Stir the reaction mixture at 50 °C for 12 hours under an argon atmosphere.
-
After the reaction is complete, cool the mixture and neutralize it to pH 6 with 6N hydrochloric acid.
-
Extract the product three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by medium pressure liquid chromatography (MPLC) to yield 2,4-dihydroxy-5-isopropylbenzoic acid.
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard and accurate technique for determining the minimum inhibitory concentration (MIC) of antimicrobial agents, including phenolic acids.[15][16][17][18]
Materials:
-
2,4-Dihydroxy-5-isopropylbenzoic acid
-
Bacterial strain(s) of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (broth with bacteria, no compound)
-
Negative control (broth only)
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of 2,4-Dihydroxy-5-isopropylbenzoic acid in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the wells of a 96-well microtiter plate containing the appropriate broth medium.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubate the plate at the optimal temperature for the specific bacterial strain (typically 37°C) for 16-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm using a microplate reader.
Biological Activity and Signaling Pathways
Inhibition of HSP90
2,4-Dihydroxy-5-isopropylbenzoic acid serves as a key structural motif in the development of potent inhibitors of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that plays a critical role in the folding, stability, and activation of a wide range of "client" proteins, many of which are involved in cancer cell proliferation, survival, and angiogenesis.[19][20] By inhibiting HSP90, the degradation of these client proteins is induced, leading to antitumor effects.[21]
The HSP90 chaperone cycle is a complex, ATP-dependent process involving several co-chaperones. Inhibition of this cycle disrupts the maturation and stability of numerous oncogenic client proteins.
Antimicrobial Activity
Phenolic acids, including derivatives of dihydroxybenzoic acid, are known to possess antimicrobial properties. Their mechanism of action is often multifactorial and can involve disruption of the bacterial cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis. The specific antimicrobial mechanism of 2,4-Dihydroxy-5-isopropylbenzoic acid has not been extensively elucidated, but it is expected to share similarities with other phenolic compounds.
Conclusion
2,4-Dihydroxy-5-isopropylbenzoic acid is a versatile molecule with significant potential for applications in medicinal chemistry and microbiology. This guide has provided a detailed overview of its chemical properties, spectroscopic data, and established experimental protocols for its synthesis and biological evaluation. The role of this compound as a scaffold for HSP90 inhibitors highlights its importance in the development of novel anticancer therapeutics. Further research into its specific biological mechanisms and the full spectrum of its activities will undoubtedly open new avenues for its application in science and medicine.
References
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- 3. 2,4-Dihydroxy-5-isopropylbenzoic acid | 1184181-48-3 [sigmaaldrich.com]
- 4. 2,4-Dihydroxybenzoic acid | 89-86-1 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
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- 9. dev.spectrabase.com [dev.spectrabase.com]
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- 13. 2,4-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 14. US4996354A - Preparation of 2,4-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 15. Comparative evaluation of methods commonly used to determine antimicrobial susceptibility to plant extracts and phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
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- 19. Therapeutic and diagnostic implications of Hsp90 activation - PMC [pmc.ncbi.nlm.nih.gov]
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